molecular formula C7H5ClLiN2O3 B11751244 [(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium

[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium

Cat. No.: B11751244
M. Wt: 207.5 g/mol
InChI Key: LFOIPZYBPPIMDO-UHFFFAOYSA-N
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Description

[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a carbamoyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium typically involves the following steps:

    Formation of the Intermediate: The starting material, 5-chloropyridine, undergoes a reaction with a suitable carbamoylating agent, such as isocyanates, to form the intermediate [(5-Chloropyridin-2-yl)carbamoyl]formic acid.

    Lithiation: The intermediate is then treated with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt of [(5-Chloropyridin-2-yl)carbamoyl]formic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the carbamoyl group.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyridine ring or carbamoyl group.

    Reduction Products: Reduced forms of the pyridine ring or carbamoyl group.

    Hydrolysis Products: The corresponding amine and formic acid.

Scientific Research Applications

[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coordination complexes.

    Biological Research: It may serve as a probe or ligand in biochemical assays and studies involving enzyme inhibition.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium can be compared with other similar compounds, such as:

    [(5-Bromopyridin-2-yl)carbamoyl]formic acid lithium: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    [(5-Methylpyridin-2-yl)carbamoyl]formic acid lithium:

    [(5-Fluoropyridin-2-yl)carbamoyl]formic acid lithium: Fluorine substitution can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H5ClLiN2O3

Molecular Weight

207.5 g/mol

InChI

InChI=1S/C7H5ClN2O3.Li/c8-4-1-2-5(9-3-4)10-6(11)7(12)13;/h1-3H,(H,12,13)(H,9,10,11);

InChI Key

LFOIPZYBPPIMDO-UHFFFAOYSA-N

Canonical SMILES

[Li].C1=CC(=NC=C1Cl)NC(=O)C(=O)O

Origin of Product

United States

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